3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core structure with various substituents, including a chloro group, an ethoxy group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole moiety, followed by its attachment to the benzamide core. The synthesis may involve the following steps:
Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment to the Benzamide Core: The benzoxazole derivative is then coupled with a benzamide precursor using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced at specific sites, depending on the reagents and conditions used.
Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)2), in the presence of a base like potassium phosphate (K3PO4), are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study biological pathways and interactions, especially those involving benzoxazole-containing compounds.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The benzoxazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the target’s function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-ethoxy-N-[2-methyl-5-(benzoxazol-2-yl)phenyl]benzamide: This compound lacks the additional methyl group on the benzoxazole moiety.
3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: This compound features a benzothiazole moiety instead of a benzoxazole moiety.
Uniqueness
The presence of the 5-methyl-1,3-benzoxazol-2-yl group in 3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-4-29-21-10-8-16(12-18(21)25)23(28)26-19-13-17(7-6-15(19)3)24-27-20-11-14(2)5-9-22(20)30-24/h5-13H,4H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLOXOQEZORYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.